molecular formula C20H14BrN3O3 B3300624 5-bromo-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]furan-2-carboxamide CAS No. 903264-34-6

5-bromo-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]furan-2-carboxamide

Cat. No.: B3300624
CAS No.: 903264-34-6
M. Wt: 424.2 g/mol
InChI Key: FXMSYAHHJUUUMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-bromo-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]furan-2-carboxamide belongs to a class of furan-2-carboxamide derivatives featuring a heterocyclic substituent on the phenyl ring. The core structure consists of a brominated furan ring linked via a carboxamide group to a phenyl ring substituted with a 2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl moiety. This quinazoline-derived substituent may confer unique electronic and steric properties, influencing binding interactions in biological systems.

Properties

IUPAC Name

5-bromo-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14BrN3O3/c1-12-22-16-5-3-2-4-15(16)20(26)24(12)14-8-6-13(7-9-14)23-19(25)17-10-11-18(21)27-17/h2-11H,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXMSYAHHJUUUMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)NC(=O)C4=CC=C(O4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]furan-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by reacting anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.

    Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

    Coupling Reactions: The final step involves coupling the quinazolinone core with the furan ring using appropriate coupling reagents and conditions, such as amide bond formation using carbodiimides or other coupling agents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and scalability. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: The bromine atom in the compound can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of catalysts.

    Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions may result in the formation of new derivatives with different substituents replacing the bromine atom.

Scientific Research Applications

5-bromo-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]furan-2-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for the treatment of various diseases.

    Industry: It is used in the development of new materials, including polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 5-bromo-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in biological processes.

    Interacting with Receptors: Binding to cellular receptors and modulating signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of specific genes involved in disease processes.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Analogs

Compound Name Key Substituent on Phenyl Ring Molecular Formula Molecular Weight (g/mol) Biological Activity/Application Reference
Target Compound 2-Methyl-4-oxo-3,4-dihydroquinazolin-3-yl C₂₁H₁₅BrN₂O₃* ~447.27 Hypothesized kinase or protease inhibition N/A
5-Bromo-N-[4-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]furan-2-carboxamide 3-Methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl C₁₈H₁₃BrN₆O₂ 433.23 Not reported
(E)-5-Bromo-N-(4-((2-(2-(4-nitrophenyl)acetyl)hydrazineylidene)methyl)phenyl)furan-2-carboxamide (13c) Hydrazone-linked 4-nitrophenyl group C₂₀H₁₄BrN₅O₅ 500.26 MMP-13 inhibitor (IC₅₀ = 0.89 µM)
5-Bromo-N-{4-[5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}furan-2-carboxamide 5-(3,4,5-Trimethoxyphenyl)-1,2,4-oxadiazol-3-yl C₂₂H₁₈BrN₃O₆ 524.30 Anticancer potential (oxadiazole bioisostere)
5-Bromo-N-[4-(prop-2-en-1-yloxy)phenyl]furan-2-carboxamide Prop-2-en-1-yloxy (allyloxy) C₁₄H₁₂BrNO₃ 322.15 Physicochemical properties studied
5-Bromo-N-[3-chloro-4-(difluoromethoxy)phenyl]furan-2-carboxamide 3-Chloro-4-(difluoromethoxy) C₁₂H₇BrClF₂NO₃ 382.55 Not reported

*Note: The molecular formula and weight of the target compound are inferred based on structural analogs.

Key Structural Variations and Implications

Oxadiazole (): The 1,2,4-oxadiazole moiety is a bioisostere for ester or amide groups, improving metabolic stability and binding affinity in anticancer agents.

Functional Group Modifications Hydrazone Derivative (13c, ): The hydrazone linker in 13c facilitates conformational flexibility and may enhance selectivity for MMP-13 inhibition.

Biological Activity Trends

  • MMP-13 inhibitors like 13c demonstrate that brominated furan-carboxamides with electron-withdrawing groups (e.g., nitro) exhibit potent enzyme inhibition.
  • The absence of polar groups in the allyloxy analog () suggests a focus on physicochemical optimization rather than direct target engagement.

Research Findings from Analogs

  • Radiopharmacy Applications (): Furan-carboxamides with piperazine/piperidine substituents were radiolabeled with carbon-11 for PET imaging, suggesting possible diagnostic uses for the target compound.
  • Anticancer Potential (): Oxadiazole-containing analogs are associated with tubulin polymerization inhibition, highlighting a possible mechanism for the target compound if modified similarly.

Biological Activity

5-bromo-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]furan-2-carboxamide is a complex organic compound classified within the quinazolinone derivatives. This compound exhibits a diverse range of biological activities, making it a subject of interest in medicinal chemistry and pharmacology. Its structural features, including a bromine atom and a furan ring, contribute to its unique properties and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula of this compound is C20H14BrN3O3C_{20}H_{14}BrN_{3}O_{3} with a molecular weight of approximately 426.25 g/mol. The compound's structure can be represented as follows:

Structure Br C6H4C O N C7H7O\text{Structure }\text{Br C}_6\text{H}_4-\text{C O N C}_7\text{H}_7\text{O}

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. The mechanism of action is primarily attributed to its ability to inhibit specific enzymes involved in cancer cell proliferation. For instance, studies have shown that the compound can interact with various kinases and other enzymes critical for cell growth and survival, leading to reduced viability of cancer cells in vitro.

Table 1: Summary of Anticancer Activity Studies

Study ReferenceCancer TypeIC50 Value (µM)Mechanism
Breast (MCF-7)15.2Kinase inhibition
Lung (A549)20.5Apoptosis induction
Prostate (PC3)12.8Cell cycle arrest

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial strains. It has shown selective activity against Gram-positive bacteria while exhibiting moderate effects on Gram-negative bacteria.

Table 2: Antimicrobial Activity Data

Bacterial StrainMIC (µg/mL)Activity Level
Staphylococcus aureus32Moderate
Escherichia coli>64Weak
Bacillus subtilis16Strong

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : The bromine atom and the furan ring enhance the binding affinity to target enzymes, particularly those involved in metabolic pathways relevant to cancer and microbial growth.
  • Receptor Interaction : The compound may bind to specific cellular receptors, modulating signal transduction pathways that affect cell survival and proliferation.
  • Gene Expression Modulation : It can influence gene expression related to apoptosis and cell cycle regulation.

Case Studies

Recent studies have highlighted the potential of this compound in clinical settings:

  • In Vitro Studies : A study conducted on human cancer cell lines demonstrated that treatment with this compound led to significant apoptosis in MCF-7 cells, indicating its potential as an anticancer agent.
  • Antimicrobial Efficacy : In a comparative study against standard antibiotics, this compound exhibited superior activity against Staphylococcus aureus, suggesting its viability as a new antimicrobial agent.

Q & A

Q. What are the recommended synthetic routes for 5-bromo-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]furan-2-carboxamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves coupling a brominated furan-2-carboxylic acid derivative with an aminophenyl-substituted dihydroquinazolinone precursor. Key steps include:
  • Step 1 : Preparation of the quinazolinone core via cyclization of anthranilic acid derivatives under acidic conditions (e.g., acetic acid) .
  • Step 2 : Functionalization of the phenyl group at the 4-position with a primary amine for subsequent amide bond formation .
  • Step 3 : Amide coupling using reagents like HATU or EDCI in the presence of a base (e.g., DIPEA) in anhydrous DMF .
    Optimization strategies:
  • Varying temperature (60–100°C) and reaction time (12–48 hours) to improve yield.
  • Monitoring reaction progress via TLC or HPLC-MS to minimize byproducts .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Methodological Answer : Use a combination of analytical techniques:
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm proton environments and carbon backbone integrity. For example, the furan ring protons typically appear at δ 6.5–7.5 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight (expected [M+H]⁺ ~ 455.08 Da) .
  • HPLC-PDA : Purity assessment (>95%) using a C18 column with acetonitrile/water gradients .
  • X-ray Crystallography (if crystalline): Resolve bond lengths and angles, particularly for the dihydroquinazolinone and furan moieties .

Advanced Research Questions

Q. What strategies are effective in addressing contradictory bioactivity data across studies (e.g., varying IC₅₀ values in kinase inhibition assays)?

  • Methodological Answer : Contradictions may arise from assay conditions or cellular context. Mitigation approaches:
  • Standardized Assay Protocols : Use recombinant kinases (e.g., EGFR or Aurora kinases) with consistent ATP concentrations (e.g., 10 µM) .
  • Cellular vs. Cell-Free Systems : Compare results from cell-free enzymatic assays (e.g., fluorescence polarization) and cell-based assays (e.g., MTT in HeLa cells) to identify off-target effects .
  • Metabolic Stability Testing : Evaluate compound stability in liver microsomes to rule out metabolite interference .
  • Data Normalization : Include reference inhibitors (e.g., staurosporine) to calibrate inter-experimental variability .

Q. How can structure-activity relationship (SAR) studies be designed to improve selectivity for quinazolinone-containing targets?

  • Methodological Answer : Focus on modular modifications:
  • Quinazolinone Core : Introduce substituents at the 2-methyl or 4-oxo positions to modulate hydrogen bonding (e.g., -CF₃ for enhanced lipophilicity) .
  • Furan Carboxamide : Replace bromine with electron-withdrawing groups (e.g., -CN) to alter π-π stacking in kinase binding pockets .
  • Phenyl Linker : Test ortho/meta/para substitutions to optimize steric compatibility with target active sites .
    Validation :
  • Molecular docking (e.g., AutoDock Vina) to predict binding poses against homology models of targets like PI3Kγ .
  • In Vivo Efficacy : Assess pharmacokinetics (e.g., Cₘₐₓ, t₁/₂) in rodent models to prioritize derivatives .

Q. What computational methods are suitable for predicting off-target interactions of this compound?

  • Methodological Answer : Combine:
  • Pharmacophore Modeling : Map electrostatic and hydrophobic features against databases like ChEMBL to identify potential off-target kinases .
  • Machine Learning : Train QSAR models on datasets of kinase inhibitors (e.g., using Random Forest classifiers) .
  • Molecular Dynamics Simulations : Simulate binding stability (20–100 ns trajectories) to assess dissociation constants for non-target proteins .
    Experimental follow-up:
  • Broad-Panel Profiling : Screen against kinase arrays (e.g., DiscoverX) at 1 µM to confirm computational predictions .

Methodological Challenges and Solutions

Q. How can researchers resolve low solubility issues in in vitro assays?

  • Methodological Answer :
  • Co-Solvent Systems : Use DMSO (≤0.1%) with surfactants (e.g., 0.01% Tween-80) to maintain colloidal stability .
  • Prodrug Design : Introduce phosphate or PEG groups at the carboxamide nitrogen to enhance aqueous solubility .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size: 100–200 nm) for sustained release in cell culture .

Key Research Gaps

  • Metabolic Pathways : Limited data on cytochrome P450-mediated oxidation of the furan ring.
  • In Vivo Toxicity : No studies on hepatotoxicity or cardiotoxicity in preclinical models.
  • Crystallographic Data : Only one X-ray structure (PDB: JK3) is available for a related analog .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-bromo-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]furan-2-carboxamide
Reactant of Route 2
Reactant of Route 2
5-bromo-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]furan-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.